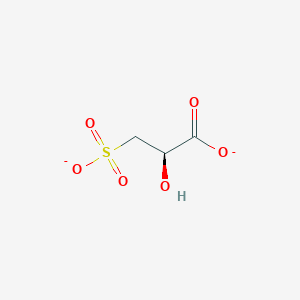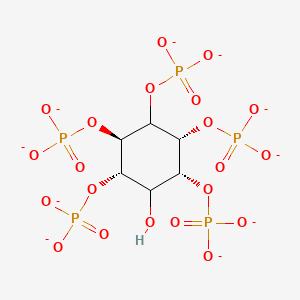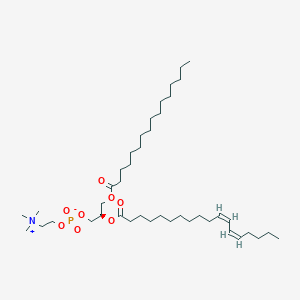
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine is a glycine derivative.
Applications De Recherche Scientifique
Synthesis and Structural Study
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives have been synthesized and studied for their structural properties. For example, N-(p-ethynylbenzoyl) derivatives of amino acids, including glycine, have been synthesized and analyzed for their molecular structure, showcasing the importance of such compounds in understanding molecular interactions and configurations (Eissmann & Weber, 2011).
Material Science Applications
In material science, the application of N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives has been explored. For instance, modified chitosan pretreatment solutions, incorporating glycine, have been used for padding polyester fabrics before printing with pigmented water-based ink jet inks. This research demonstrates the potential of such compounds in enhancing the quality of fabric printing, indicating their relevance in industrial applications (Noppakundilograt et al., 2010).
Biochemical Research
Glycine derivatives, including those related to N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine, have been studied in biochemical research. For example, the oxidation of glycine by d-amino acid oxidase in extracts of mammalian central nervous system tissue highlights the biochemical roles and mechanisms of such compounds in biological systems (Marchi & Johnston, 1969).
Agricultural Chemistry
Research into compounds like N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine has extended into agricultural chemistry. Studies on the metabolism and excretion of related compounds in various species have provided insights into the bioactivity and environmental impact of such chemicals, contributing to safer and more effective agricultural practices (Wold et al., 1973).
Neuroscientific Research
In neuroscience, the interaction of glycine derivatives with receptors has been a subject of study. For example, the enhancement of 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain by glycine suggests a regulatory role of such compounds in neurotransmission and receptor function (Reynolds et al., 1987).
Propriétés
Nom du produit |
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-[(2,4-dihydroxy-3,5,6-trimethylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-5-6(2)10(16)7(3)11(17)9(5)12(18)13-4-8(14)15/h16-17H,4H2,1-3H3,(H,13,18)(H,14,15) |
Clé InChI |
ULJYLPXPUBHEKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)NCC(=O)O)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)








